5-[5-(4-ethoxyphenyl)pyrazolidin-3-ylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-[5-(4-ethoxyphenyl)pyrazolidin-3-ylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
The synthesis of 5-[5-(4-ethoxyphenyl)pyrazolidin-3-ylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves multiple steps. One common method includes the reaction of 4-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with ethyl acetoacetate under basic conditions to yield the pyrazolidinone derivative. The final step involves the cyclization of this intermediate with urea under acidic conditions to form the desired pyrimidine-trione compound .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH₄).
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ethoxy group, using reagents like sodium ethoxide (NaOEt).
Cycloaddition: The compound can participate in cycloaddition reactions, forming more complex ring structures.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being explored for its antiviral and antimicrobial properties.
Industry: The compound can be used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. In the case of its anticancer activity, it is believed to inhibit certain enzymes involved in cell proliferation. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar compounds include other pyrazolidinone and pyrimidine derivatives. For example:
Pyrazolo[3,4-d]pyrimidine: Known for its antiviral and antitumor activities.
Pyrazolo[3,4-b]pyridine: Studied for its potential as a TRK inhibitor in cancer treatment.
Compared to these compounds, 5-[5-(4-ethoxyphenyl)pyrazolidin-3-ylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific structural features and the presence of the ethoxyphenyl group, which may contribute to its distinct biological activities.
Properties
CAS No. |
896854-44-7 |
---|---|
Molecular Formula |
C17H20N4O4 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
5-[5-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C17H20N4O4/c1-4-25-11-7-5-10(6-8-11)12-9-13(19-18-12)14-15(22)20(2)17(24)21(3)16(14)23/h5-8,12,18,22H,4,9H2,1-3H3 |
InChI Key |
ZLRASNXDWQSLNO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC(=NN2)C3=C(N(C(=O)N(C3=O)C)C)O |
solubility |
48.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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